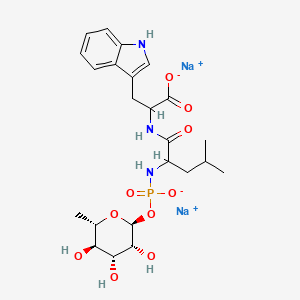
N-(alpha-Rhamnopyranosyloxyhydroxyphosphinyl)-Leu-Trp disodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(alpha-Rhamnopyranosyloxyhydroxyphosphinyl)-Leu-Trp disodium is a compound known for its role as a metallo-endopeptidase inhibitor. It is derived from cultures of Streptomyces tanashiensis and has significant biological and chemical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(alpha-Rhamnopyranosyloxyhydroxyphosphinyl)-Leu-Trp disodium involves the coupling of N-(alpha-Rhamnopyranosyloxyhydroxyphosphinyl) with Leu-Trp. The reaction typically requires the use of protecting groups to prevent side reactions and ensure the correct formation of the desired product. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Streptomyces tanashiensis followed by extraction and purification of the compound. The fermentation process is optimized to maximize yield, and the purification steps include chromatography and crystallization to obtain the compound in its pure form .
化学反应分析
Types of Reactions
N-(alpha-Rhamnopyranosyloxyhydroxyphosphinyl)-Leu-Trp disodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures, pH adjustments, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may produce oxidized derivatives with altered biological activity, while reduction reactions may yield reduced forms with different chemical properties .
科学研究应用
N-(alpha-Rhamnopyranosyloxyhydroxyphosphinyl)-Leu-Trp disodium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological research to study enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic applications, particularly in inhibiting metallo-endopeptidases.
Industry: Utilized in the production of pharmaceuticals and other biologically active compounds.
作用机制
The mechanism of action of N-(alpha-Rhamnopyranosyloxyhydroxyphosphinyl)-Leu-Trp disodium involves the inhibition of metallo-endopeptidases. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of peptide bonds. This inhibition is crucial in regulating various biological processes and has potential therapeutic implications .
相似化合物的比较
Similar Compounds
Phosphoramidon: Another metallo-endopeptidase inhibitor with similar biological activity.
Bestatin: An inhibitor of aminopeptidases with different molecular targets.
Uniqueness
This compound is unique due to its specific inhibition of metallo-endopeptidases and its derivation from Streptomyces tanashiensis. Its structure allows for selective binding to the enzyme’s active site, making it a valuable tool in both research and therapeutic applications .
属性
分子式 |
C23H32N3Na2O10P |
|---|---|
分子量 |
587.5 g/mol |
IUPAC 名称 |
disodium;3-(1H-indol-3-yl)-2-[[4-methyl-2-[[oxido-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]pentanoyl]amino]propanoate |
InChI |
InChI=1S/C23H34N3O10P.2Na/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15;;/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34);;/q;2*+1/p-2/t12-,16?,17?,18-,19+,20+,23-;;/m0../s1 |
InChI 键 |
OQKHVXFOYFBMDJ-OOLZXIKUSA-L |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)[O-])[O-])O)O)O.[Na+].[Na+] |
规范 SMILES |
CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)[O-])[O-])O)O)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide](/img/structure/B10763220.png)
![hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B10763224.png)
![4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B10763228.png)
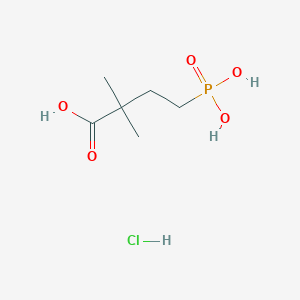
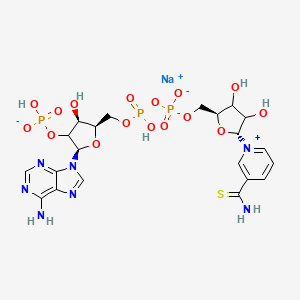
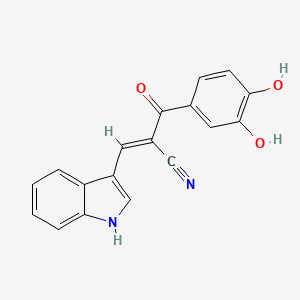
![4-[(S)-[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B10763253.png)
![sodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B10763258.png)
![sodium;[(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2S,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B10763271.png)
![1-[2-[4-methoxy-3-[3-(4-methoxyphenyl)propoxy]phenyl]ethyl]imidazole;hydrochloride](/img/structure/B10763272.png)
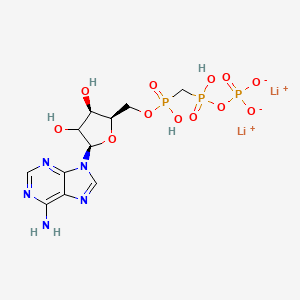
![sodium;[(2R,3R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2S,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B10763288.png)
![(9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B10763305.png)
![(2,3-dichlorophenyl)-[5-methoxy-2-methyl-3-(2-morpholin-4-ylethyl)indol-1-yl]methanone;hydrochloride](/img/structure/B10763306.png)
